molecular formula C15H24O2 B1201029 8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde

8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde

Cat. No. B1201029
M. Wt: 236.35 g/mol
InChI Key: JNDNSKMAFGPBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helminthosporol is a primary alcohol.

Scientific Research Applications

Chemical Synthesis and Polysaccharide Research

A significant application of compounds structurally related to 8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde is in the field of chemical synthesis, particularly in the creation of synthetic polysaccharides. For instance, research by Okada, Sumitomo, and Hishida (1983) demonstrated the synthesis of a novel D,L-polysaccharide using a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde, a compound with structural similarities to the target molecule (Okada, Sumitomo, & Hishida, 1983).

Prostaglandin Synthesis

Another application is in the synthesis of prostaglandin intermediates. Theil et al. (1986) conducted a study that utilized ozonization of endo-cis-bicyclo[3.3.0]oct-6-en-2-ol, a compound related to the target chemical, for generating a mixture used in prostaglandin synthesis (Theil, Mahrwald, Schick, Mel’nikova, Vasil'eva, & Pivnitsky, 1986).

Organic Chemistry and Medicinal Applications

In the broader context of organic chemistry and potential medicinal applications, compounds similar to the target molecule have been used in various synthetic routes. For example, the study by Munro et al. (2013) on α-Hydroxyalkylidene carbenes reveals insights into the chemical behavior of compounds with a bicyclic structure, which can be relevant for understanding the properties of the target compound (Munro, Male, Spencer, & Grainger, 2013).

Herbicidal Activity

Research by Costa, Barbosa, Demuner, and Silva (1999) explored the herbicidal activity of derivatives of a related compound, 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. This study provides insights into how structurally similar compounds might have applications in agriculture (Costa, Barbosa, Demuner, & Silva, 1999).

properties

IUPAC Name

8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDNSKMAFGPBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936612
Record name 8-(Hydroxymethyl)-1,7-dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 442374

CAS RN

1619-29-0
Record name 8-(Hydroxymethyl)-1,7-dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Reactant of Route 2
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Reactant of Route 3
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Reactant of Route 4
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Reactant of Route 5
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Reactant of Route 6
8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde

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